molecular formula C15H10ClN3OS B2765277 4-chloro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide CAS No. 391867-40-6

4-chloro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2765277
CAS No.: 391867-40-6
M. Wt: 315.78
InChI Key: VCQWELBLOBIXGT-UHFFFAOYSA-N
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Description

4-chloro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C15H10ClN3OS and its molecular weight is 315.78. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

4-chloro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide and its derivatives are subjects of extensive research due to their potential biological activities and applications in medicinal chemistry. One significant study focuses on the synthesis of novel 4-chloro-benzamides derivatives containing substituted five-membered heteroaryl ring, evaluated as RET kinase inhibitors for cancer therapy. These compounds, particularly one featuring a 1,2,4-oxadiazole, have shown to inhibit RET kinase activity at both molecular and cellular levels, suggesting their potential as lead compounds for further investigation in cancer treatment (Han et al., 2016).

Another related research avenue explores substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds demonstrate excellent kinase selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in human lung and colon carcinoma xenograft models, highlighting their therapeutic potential in cancer treatment (Borzilleri et al., 2006).

Chemical Synthesis and Reactivity

Beyond their biological applications, compounds related to this compound are explored for their unique chemical synthesis and reactivity. For instance, research into the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles by oxidative dimerization of thioamides has yielded high yields, showcasing the reactivity and synthetic utility of thiadiazole derivatives in producing compounds with potential biological activity (Takikawa et al., 1985).

Properties

IUPAC Name

4-chloro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3OS/c16-11-6-4-10(5-7-11)14(20)19-15-18-13(9-21-15)12-3-1-2-8-17-12/h1-9H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQWELBLOBIXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.